![molecular formula C10H10BrNO B1374176 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1341149-12-9](/img/structure/B1374176.png)
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is characterized by the presence of a bromine atom and a methyl group attached to the tetrahydroisoquinoline core .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.1 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Pyrrolo[2,1-a]isoquinolines
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has been used in the synthesis of pyrrolo[2,1-a]isoquinolines. These compounds are synthesized via reactions with activated alkynes to form stable tetrahydropyrrolo[2,1-a]isoquinolin-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
Brominated Tetrahydroisoquinolines from Red Algae
In the study of the red alga Rhodomela confervoides, brominated 1,2,3,4-tetrahydroisoquinolines have been isolated. These compounds were derived from polar fractions of an ethanolic extract, indicating the potential for natural product discovery and pharmaceutical applications (Ma et al., 2007).
AMPA Receptor Antagonist Synthesis
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has been utilized in synthesizing a competitive AMPA receptor antagonist, SPD 502. This process involves several chemical transformations, demonstrating its utility in developing compounds for neurological applications (Geng Min, 2011).
Synthesis of Benzolactams
This compound plays a role in the synthesis of benzolactams, which are significant in medicinal chemistry. By undergoing various reactions, these benzolactams can be used to develop new pharmaceuticals (Orito et al., 2000).
Neuroprotective or Neurotoxic Activity
Research has explored the neurotoxicity and neuroprotective activity of derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1MeTIQ. This highlights the potential for these compounds in treating neurological disorders like Parkinson's disease (Okuda et al., 2003).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including derivatives of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been recognized for their potential in various therapeutic areas, including cancer, malaria, CNS disorders, and more. This underscores the broad applicability of these compounds in drug discovery (Singh & Shah, 2017).
Anticonvulsant Agent Development
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied for their potential as anticonvulsant agents. These studies offer insights into structure-activity relationships and highlight the compound's relevance in developing new treatments for seizures (Gitto et al., 2006).
Safety And Hazards
Future Directions
Given the biological potential of THIQ analogs, there is a lot of attention in the scientific community towards the development of novel THIQ analogs with potent biological activity . This suggests that future research could focus on exploring the biological activities of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and its analogs.
properties
IUPAC Name |
5-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-4,6H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSSOAPEHHIASE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2Br)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
CAS RN |
1341149-12-9 |
Source
|
Record name | 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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